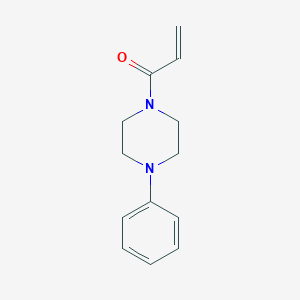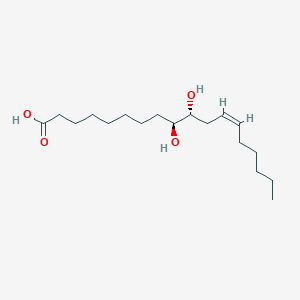
5,7-Octadecadiynoic acid
Vue d'ensemble
Description
5,7-Octadecadiynoic acid is a long-chain fatty acid with the molecular formula C18H28O2. It is characterized by the presence of two triple bonds located at the 5th and 7th positions of the carbon chain. This compound is also known by its IUPAC name, octadeca-5,7-diynoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-octadecadiynoic acid typically involves the oxidative coupling of acetylenic acids with 1-alkynes. For example, the coupling of 6-heptynoic acid with 1-undecyne can yield this compound. The reaction requires an excess of 1-undecyne to ensure the formation of the desired product . The reaction is catalyzed by cuprous chloride in the presence of oxygen, which facilitates the oxidative coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Octadecadiynoic acid can undergo various types of chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxidized products.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing triple bonds.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) can be used under acidic or basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
5,7-Octadecadiynoic acid has several scientific research applications, including:
Biology: It can be used to study the effects of diacetylenic fatty acids on biological membranes and cellular processes.
Industry: Used in the development of sensors and optoelectronic devices due to its thermochromic properties.
Mécanisme D'action
The mechanism of action of 5,7-octadecadiynoic acid is primarily related to its ability to undergo polymerization and form polydiacetylenic structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli (e.g., temperature, pH). The molecular targets and pathways involved in these processes include the formation of conjugated polymer chains through topochemical polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Hexadecadiynoic acid: A diacetylenic acid with a shorter carbon chain (C16H24O2) and similar chemical properties.
9,12-Octadecadiynoic acid: Another diacetylenic acid with triple bonds at the 9th and 12th positions.
Uniqueness
5,7-Octadecadiynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. Its ability to form polydiacetylenic structures with thermochromic properties makes it particularly valuable for applications in optoelectronics and sensing devices .
Propriétés
IUPAC Name |
octadeca-5,7-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,15-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZLZZKHKSOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415578 | |
| Record name | 5,7-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136667-54-4 | |
| Record name | 5,7-Octadecadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)








![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)




